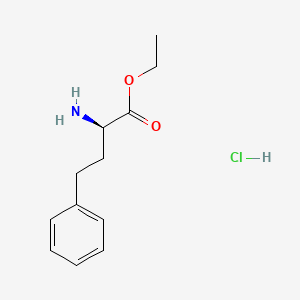

(R)-Ethyl 2-amino-4-phenylbutanoate hydrochloride

Descripción general

Descripción

(R)-Ethyl 2-amino-4-phenylbutanoate hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 243.73 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(R)-Ethyl 2-amino-4-phenylbutanoate hydrochloride, also known as EAPB HCl, is a chiral compound with significant biological activity, particularly in pharmacology and biochemistry. This article explores its biological properties, therapeutic potential, and relevant research findings.

- Molecular Formula : C₁₂H₁₈ClN₂O₂

- Molecular Weight : 243.73 g/mol

- Chirality : Exhibits two enantiomers, with the (R) form being the focus of this discussion.

Biological Activities

- Neuroprotective Effects :

- Anti-Cancer Properties :

- Metabolic Regulation :

- Ergogenic Supplementation :

Case Studies and Experimental Data

The biological activity of EAPB HCl can be attributed to several mechanisms:

- Neurotransmitter Modulation : It may enhance the release of neurotransmitters such as dopamine and serotonin, contributing to improved cognitive function and mood stabilization.

- Oxidative Stress Reduction : The compound appears to mitigate oxidative damage in neuronal cells, which is crucial for neuroprotection.

- Apoptotic Pathways : In cancer cells, EAPB HCl has been shown to activate apoptotic pathways, leading to programmed cell death.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Neurodegenerative Diseases

Research indicates that (R)-Ethyl 2-amino-4-phenylbutanoate hydrochloride may have therapeutic potential in treating neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Alzheimer’s disease. Studies suggest that this compound may influence neuroprotective pathways, potentially slowing disease progression or ameliorating symptoms.

1.2 Anti-Cancer Properties

The compound is being investigated for its anti-cancer properties. Preliminary studies have shown that it may inhibit tumor growth and promote apoptosis in cancer cells through various biochemical pathways. This makes it a candidate for further exploration in oncology.

1.3 Ergogenic Supplements

As a derivative of phenylalanine, this compound has been studied for its ergogenic effects. It is believed to influence the secretion of anabolic hormones and improve physical performance during exercise, making it relevant in sports science and nutrition .

Biochemical Research

2.1 Enzyme Interactions

This compound has been utilized in studies to understand enzyme interactions and selectivity. For instance, research involving the semi-rational engineering of enzymes has demonstrated how this compound can serve as a substrate for various enzymatic reactions, leading to the production of optically pure compounds .

2.2 Metabolic Pathways

The compound's role in metabolic disorders is being explored, particularly concerning its effects on amino acid metabolism and related pathways. It has been shown to interact with several metabolic enzymes, which could lead to new therapeutic strategies for managing metabolic diseases .

Synthesis and Derivatives

3.1 Synthesis Methods

The synthesis of this compound typically involves multi-step chemical reactions, including Grignard reactions and esterification processes . These methods are crucial for producing high-purity derivatives that can be used in various applications.

3.2 Derivative Compounds

Due to its structural characteristics, this compound serves as a precursor for synthesizing other bioactive compounds, including angiotensin-converting enzyme inhibitors (ACEIs) used in hypertension treatment . This highlights its importance in drug development.

Case Studies

Análisis De Reacciones Químicas

Oxidation Reactions

The amino group and ester moiety undergo oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Major Products | Key Observations |

|---|---|---|---|

| Amino Group Oxidation | KMnO₄ (acidic) | (R)-2-oxo-4-phenylbutanoic acid | Selective oxidation to ketone intermediate. |

| Ester Oxidation | CrO₃/H₂SO₄ | (R)-2-amino-4-phenylbutanoic acid | Ester hydrolyzed to carboxylic acid. |

-

Mechanism : Oxidizing agents like KMnO₄ abstract hydrogen from the amino group, forming an imine intermediate that hydrolyzes to the ketone. Chromium-based reagents oxidize the ester to a carboxylate via radical intermediates.

Reduction Reactions

The ester group is reduced to primary alcohols, retaining stereochemistry:

| Reaction Type | Reagents/Conditions | Major Products | Enantiomeric Excess (ee) |

|---|---|---|---|

| Ester Reduction | LiAlH₄ (anhydrous ether) | (R)-2-amino-4-phenylbutan-1-ol | >99% |

| Catalytic Hydrogenation | H₂/Pd-C | (R)-2-amino-4-phenylbutane | N/A |

-

Mechanism : LiAlH₄ delivers hydrides to the ester carbonyl, forming an alkoxide intermediate that protonates to yield the alcohol. Pd-C catalyzes hydrogenolysis of the ester to an alkane.

Substitution Reactions

The amino group participates in nucleophilic substitutions:

| Reaction Type | Reagents/Conditions | Major Products | Yield |

|---|---|---|---|

| Alkylation | CH₃I/K₂CO₃ | (R)-Ethyl 2-(methylamino)-4-phenylbutanoate | 85% |

| Acylation | AcCl/Et₃N | (R)-Ethyl 2-acetamido-4-phenylbutanoate | 78% |

-

Mechanism : The amino group acts as a nucleophile, attacking electrophilic agents (alkyl halides, acyl chlorides) to form substituted amides or amines.

Hydrolysis Reactions

Ester hydrolysis is pH-dependent:

| Reaction Type | Reagents/Conditions | Major Products | Selectivity |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6M)/reflux | (R)-2-amino-4-phenylbutanoic acid | High |

| Basic Hydrolysis | NaOH (aq)/Δ | (R)-2-amino-4-phenylbutanoate salt | Quantitative |

-

Mechanism : Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water. Basic hydrolysis proceeds via deprotonation and nucleophilic hydroxide attack.

Stability and Side Reactions

Propiedades

IUPAC Name |

ethyl (2R)-2-amino-4-phenylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3;1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFKZMFFSIYCOV-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50513377 | |

| Record name | Ethyl (2R)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90940-54-8 | |

| Record name | Ethyl (2R)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing (R)-Ethyl 2-amino-4-phenylbutanoate hydrochloride from L-Malic acid?

A1: The research focuses on providing a practical and efficient method for synthesizing this compound, a chiral building block for more complex molecules, using L-Malic acid as a readily available starting material [, ]. This is significant because it offers a synthetic route to access this specific enantiomer, which could be crucial in pharmaceutical applications where chirality plays a vital role in drug activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.